6-Cyclopropyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid
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Overview
Description
6-Cyclopropyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a cyclopropyl group, a dihydropyrazolo ring, and an oxazole ring, making it a valuable subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with an oxazole derivative, followed by cyclization and carboxylation steps. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted analogs .
Scientific Research Applications
6-Cyclopropyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid
- 3,3-Dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid
- 7-methyl-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid
Uniqueness
6-Cyclopropyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid stands out due to its unique cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its stability, reactivity, and potential biological activities compared to similar compounds .
Properties
Molecular Formula |
C9H10N2O3 |
---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
6-cyclopropyl-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-7-carboxylic acid |
InChI |
InChI=1S/C9H10N2O3/c12-9(13)6-7(5-1-2-5)10-11-3-4-14-8(6)11/h5H,1-4H2,(H,12,13) |
InChI Key |
QXMPWKWCCCISPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN3CCOC3=C2C(=O)O |
Origin of Product |
United States |
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